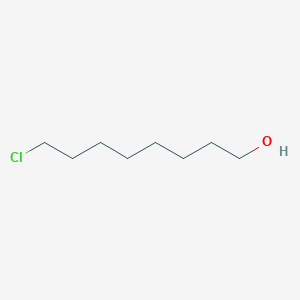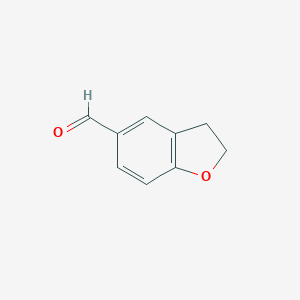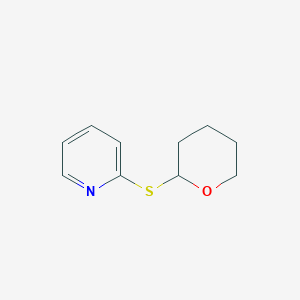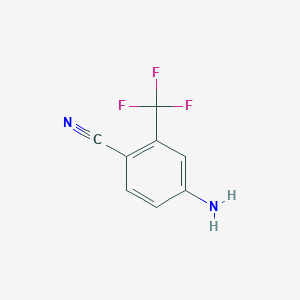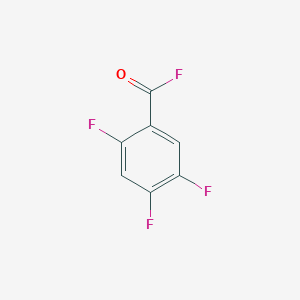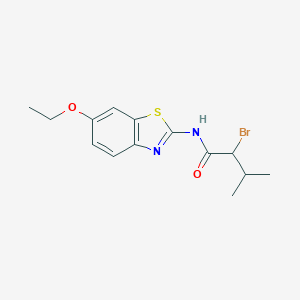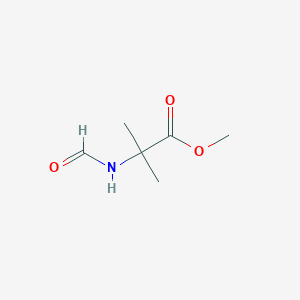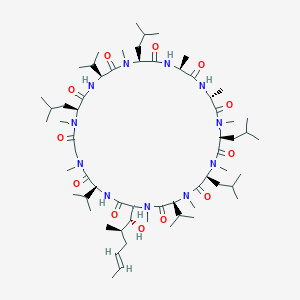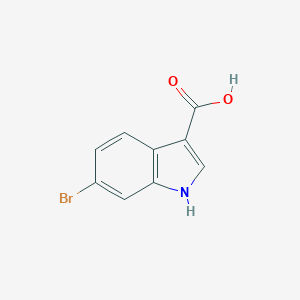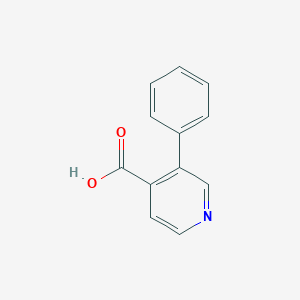![molecular formula C9H10N4S5 B020496 [Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide CAS No. 109348-97-2](/img/structure/B20496.png)
[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide, commonly known as MTSC, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. MTSC is a thiadiazole derivative that exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of MTSC is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in target cells. In bacteria, MTSC has been shown to inhibit the synthesis of cell wall components, leading to cell death. In fungi, MTSC has been reported to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, leading to membrane disruption and cell death. In cancer cells, MTSC has been shown to induce apoptosis, or programmed cell death, by activating various signaling pathways.
Biochemical and Physiological Effects:
MTSC has been shown to exhibit a wide range of biochemical and physiological effects in various organisms. In bacteria, MTSC has been reported to inhibit the activity of key enzymes involved in cell wall synthesis, leading to cell death. In fungi, MTSC has been shown to disrupt the fungal cell membrane by inhibiting the synthesis of ergosterol, leading to cell death. In cancer cells, MTSC has been shown to induce apoptosis by activating various signaling pathways. In addition, MTSC has been reported to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
MTSC has several advantages for lab experiments, including its broad-spectrum antimicrobial and antifungal activities, its potent anticancer properties, and its relatively low toxicity. However, MTSC also has some limitations, including its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on MTSC. One area of interest is the development of new synthetic methods for MTSC that are more efficient and environmentally friendly. Another area of interest is the optimization of the biological activities of MTSC through structure-activity relationship studies. In addition, there is a need for further studies on the pharmacokinetics and pharmacodynamics of MTSC in vivo, as well as its potential side effects and toxicity. Finally, there is a need for further studies on the potential applications of MTSC in various fields, including medicine, agriculture, and materials science.
Méthodes De Synthèse
The synthesis of MTSC involves the reaction of 3-prop-2-enylsulfanyl-1,2,4-thiadiazole-5-carboxylic acid with methyl isothiocyanate in the presence of a base. The resulting product is then treated with hydrogen sulfide gas to give MTSC. This method has been reported to yield high purity and good yields of MTSC.
Applications De Recherche Scientifique
MTSC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MTSC has been shown to exhibit potent antimicrobial and antifungal activities against a wide range of pathogens, including bacteria, fungi, and yeasts. It has also been reported to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In agriculture, MTSC has been used as a fungicide and insecticide, showing promising results in controlling plant diseases and pests. In materials science, MTSC has been used as a precursor for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
109348-97-2 |
|---|---|
Formule moléculaire |
C9H10N4S5 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
[methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C9H10N4S5/c1-3-4-15-7-12-9(18-13-7)17-6-16-8(14-2)11-5-10/h3H,1,4,6H2,2H3 |
Clé InChI |
IMMLUQGZCUQXFU-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SCSC1=NC(=NS1)SCC=C |
SMILES canonique |
CSC(=NC#N)SCSC1=NC(=NS1)SCC=C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



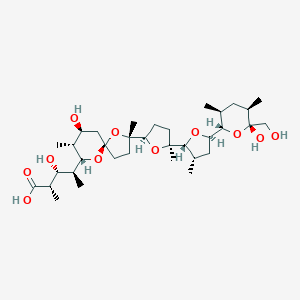
![N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B20417.png)
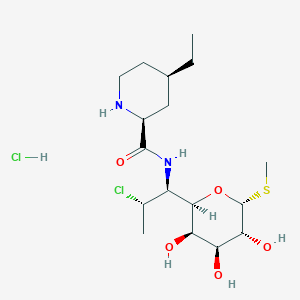
![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)
